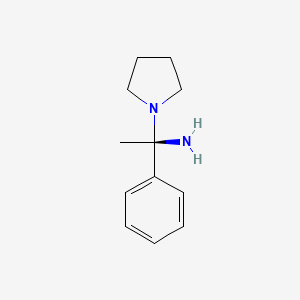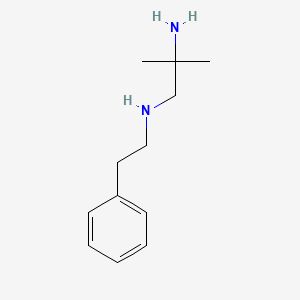
Bis(2-aminoethyl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoethyl) oxalate is an organic compound with the chemical formula C6H14N4O4 It is a derivative of oxalic acid and contains two aminoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-aminoethyl) oxalate can be synthesized through the reaction of oxalic acid with 2-aminoethanol. The reaction typically involves the following steps:
Reaction of Oxalic Acid with 2-Aminoethanol: Oxalic acid is reacted with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-aminoethyl) oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides or oxalamides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxamides or oxalamides.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Bis(2-aminoethyl) oxalate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of bis(2-aminoethyl) oxalate involves its ability to form stable complexes with metal ions. The amino groups can coordinate with metal ions, forming chelates that are stable and soluble in various solvents. This property makes it useful in applications such as metal ion sequestration and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: Similar in structure but lacks the oxalate group.
Oxalic Acid: Contains the oxalate group but lacks the aminoethyl groups.
Bis(2-aminoethyl)amine: Similar but does not contain the oxalate group.
Uniqueness
Bis(2-aminoethyl) oxalate is unique due to the presence of both aminoethyl and oxalate groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C6H12N2O4 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
bis(2-aminoethyl) oxalate |
InChI |
InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |
Clave InChI |
SZQUQKOJIUZWPR-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)C(=O)OCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
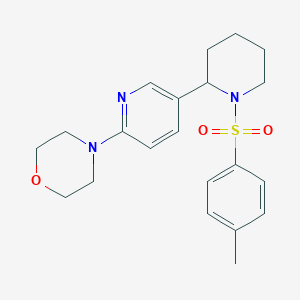
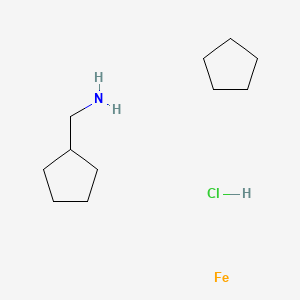
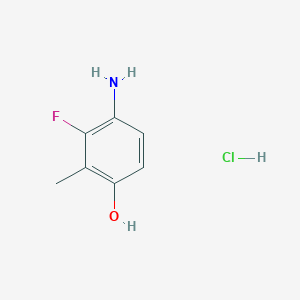
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

